molecular formula C16H18N2O6S B13818684 Dansyl-L-aspartic acid CAS No. 1100-24-9

Dansyl-L-aspartic acid

Cat. No.: B13818684
CAS No.: 1100-24-9
M. Wt: 366.4 g/mol
InChI Key: DHOZTIJMCYMTMJ-LBPRGKRZSA-N
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Description

Contextualization of Dansyl Fluorophores in Contemporary Research Methodologies

The dansyl group, an abbreviation for 5-(dimethylamino)naphthalene-1-sulfonyl group, is a classic and highly versatile fluorophore in biochemical and biological research. rsc.org Introduced by Gregor Weber, the use of dansyl chloride for labeling proteins marked a paradigm shift in fluorescence spectroscopy, enabling researchers to probe molecular environments. uni-muenchen.de Dansyl-based probes are valued for several key characteristics that make them suitable for a wide array of applications.

One of the most significant properties of the dansyl fluorophore is its environmental sensitivity. uni-muenchen.de The fluorescence emission spectrum of a dansyl-labeled molecule is highly dependent on the polarity of its local environment. uni-muenchen.deresearchgate.net In nonpolar, hydrophobic environments, the quantum yield of dansyl fluorescence increases, and the emission maximum shifts to shorter wavelengths (a "blue-shift"). researchgate.net Conversely, in polar, aqueous environments, the fluorescence is quenched, and the emission maximum shifts to longer wavelengths. researchgate.net This solvatochromic behavior is invaluable for studying protein conformation changes, ligand binding, and membrane interactions. uni-muenchen.deresearchgate.net

Dansyl fluorophores possess favorable spectral properties for biochemical studies. They can be excited with light in the near-UV range (typically around 330-350 nm), which helps to avoid interference from the intrinsic fluorescence of proteins (autofluorescence) that occurs at shorter excitation wavelengths. rsc.orguni-muenchen.de The emission typically occurs in the green region of the spectrum, around 520-560 nm, resulting in a large Stokes shift. rsc.orgaatbio.com This significant separation between excitation and emission wavelengths is advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence measurements. rsc.org

The dansyl group is most commonly introduced by reacting dansyl chloride with primary and secondary amines, such as the N-terminus of a peptide or the epsilon-amino group of lysine (B10760008) residues in proteins, to form stable sulfonamide bonds. mdpi.com This reactivity has made dansyl chloride a widely used reagent for protein sequencing, amino acid analysis, and general protein labeling for techniques like fluorescence polarization and fluorescence resonance energy transfer (FRET). uni-muenchen.denih.govrsc.org

Table 1: General Spectroscopic Properties of the Dansyl Fluorophore

Property Typical Value Reference
Excitation Maximum ~335 nm aatbio.com
Emission Maximum ~518-550 nm (solvent-dependent) uni-muenchen.deresearchgate.netaatbio.com
Stokes Shift Large rsc.org

Significance of L-Aspartic Acid Moiety in Biomedical and Analytical Sciences

L-aspartic acid, also known as L-aspartate in its ionized form, is a non-essential, proteinogenic α-amino acid, meaning it is a fundamental building block of proteins synthesized by the human body. wikipedia.orgnews-medical.net Its acidic side chain plays crucial roles in the structure and function of enzymes and other proteins. wikipedia.org Beyond its structural role, L-aspartic acid is a key intermediate in several major metabolic pathways. nih.gov It is involved in the urea (B33335) cycle, gluconeogenesis, and the synthesis of other amino acids (methionine, threonine, isoleucine, and lysine) and nucleotides. news-medical.netnih.govclinisciences.com

In the central nervous system (CNS), L-aspartic acid functions as an excitatory neurotransmitter, structurally similar to L-glutamate, the primary excitatory neurotransmitter. mdpi.comgoogle.com Although its role is sometimes considered secondary to glutamate (B1630785), L-aspartate can be released from neurons in a stimulus-dependent manner in various brain regions, including the hippocampus and cerebellum. mdpi.com It acts as a selective agonist for N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory. mdpi.com

The concentration of excitatory amino acids like L-aspartate in the synaptic cleft is tightly regulated by a family of sodium-dependent excitatory amino acid transporters (EAATs). mdpi.comuniprot.org These transporters, such as EAAT1 (also known as GLAST-1) and EAAT4, are responsible for the rapid re-uptake of L-aspartate and L-glutamate from the extracellular space into neurons and glial cells, thereby terminating the neurotransmitter signal and preventing excitotoxicity. mdpi.comuniprot.orgnih.gov This transport process is fundamental for maintaining normal brain function. nih.gov

Table 2: Key Biological Roles of L-Aspartic Acid

Biological Function Description Reference
Protein Synthesis One of the 22 proteinogenic amino acids used as a building block for proteins. wikipedia.org
Metabolic Intermediate Participates in the urea cycle, gluconeogenesis, and is a precursor for other amino acids and nucleotides. nih.gov
Excitatory Neurotransmitter Acts as a signaling molecule in the central nervous system, activating NMDA receptors. mdpi.com

Overview of Dansyl-L-Aspartic Acid's Role as a Specialized Research Reagent

This compound is a chemical compound that covalently links the dansyl fluorophore to the amino group of L-aspartic acid. nih.gov This conjugation creates a fluorescent analog of L-aspartic acid, which retains the fundamental chemical structure of the parent amino acid while gaining the powerful spectroscopic properties of the dansyl moiety. The resulting reagent is a valuable tool for investigating biological systems where L-aspartic acid plays a key role, particularly in neurobiology.

The primary application of this compound is as a fluorescent substrate for excitatory amino acid transporters (EAATs). nih.gov Because it mimics the structure of L-aspartate, it can be recognized and transported by EAATs. Researchers can monitor the uptake of this compound into cells (such as oocytes or cultured neurons expressing specific transporters) by measuring the change in fluorescence. nih.gov As the molecule is transported from the polar extracellular medium into the more hydrophobic environment of the transporter protein or the cell interior, its fluorescence properties can change, providing a real-time signal of transport activity. researchgate.net This allows for the characterization of transporter kinetics and pharmacology.

Furthermore, this compound is employed as a fluorescent probe in various biochemical assays. Its ability to form stable complexes with proteins and other biomolecules through non-covalent interactions, combined with its fluorescent tag, facilitates the study of molecular interactions and reaction mechanisms. The compound is often supplied as a salt, such as this compound bis(cyclohexylammonium) salt, to enhance its solubility and stability for use in research applications.

Table 3: Properties and Applications of this compound

Property Value/Description Reference
Chemical Formula C₁₆H₁₈N₂O₆S nih.gov
Molecular Weight 366.4 g/mol nih.gov
IUPAC Name (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid nih.gov
Primary Application Fluorescent substrate for excitatory amino acid transporters (EAATs). nih.gov
Other Uses Fluorescent probe for studying molecular interactions and protein labeling.

| Common Salt Form | Bis(cyclohexylammonium) salt for improved solubility and stability. | sigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1100-24-9

Molecular Formula

C16H18N2O6S

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid

InChI

InChI=1S/C16H18N2O6S/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22)/t12-/m0/s1

InChI Key

DHOZTIJMCYMTMJ-LBPRGKRZSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dansyl L Aspartic Acid and Its Analogues

Established Synthetic Routes for Dansyl Chloride Precursors

The synthesis of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a foundational step in the production of dansyl-L-aspartic acid. This process typically involves the conversion of 1-naphthylamine-5-sulfonic acid into a more reactive sulfonyl chloride.

Optimization of Reaction Conditions for Dansyl Chloride Formation

The established method for synthesizing dansyl chloride involves a two-step process. The first step is the preparation of a red sulfonic acid intermediate. This is achieved by reacting 1-naphthylamine-5-sulfonic acid with methyl sulfate (B86663) in the presence of sodium bicarbonate. The reaction is initially carried out at a controlled low temperature for approximately five hours, followed by an overnight period at an elevated temperature of 60–70 °C. Acidification with concentrated hydrochloric acid then precipitates the intermediate, which is purified through recrystallization to yield tabular crystals with a reported yield of about 49.3%.

The second step is the conversion of this red sulfonic acid intermediate to dansyl chloride. This is accomplished by reacting the intermediate with phosphorus oxychloride (POCl₃) at 90 °C overnight. google.com After the reaction, the mixture is quenched with ice water and the product is extracted using dichloromethane. google.com The crude dansyl chloride is then purified by recrystallization from n-hexane, resulting in a yield of approximately 70–75%.

Alternative methods for the chlorination of the sulfonic acid have also been explored. One such method involves reacting the corresponding sulfonic acid with an excess of phosphorus oxychloride at room temperature. wikipedia.org Another patented method describes dissolving dansyl sulfonic acid in an organic solvent like toluene (B28343) and then treating it with thionyl chloride and phosphorus pentachloride at 40-45 °C for 4-6 hours. google.com This method highlights the use of a catalyst to enable milder reaction conditions. google.com

Synthesis of this compound from Dansyl Chloride

The core of the synthesis is the reaction between dansyl chloride and L-aspartic acid, a process known as dansylation. This reaction forms a stable sulfonamide bond between the dansyl group and the amino group of the aspartic acid.

Reaction Conditions and Solvent Systems for Derivatization

The dansylation of L-aspartic acid is typically carried out in a basic medium to facilitate the nucleophilic attack of the amino group on the sulfonyl chloride. A common procedure involves dissolving L-aspartic acid in a suitable organic solvent, such as dimethylformamide (DMF). A base, often triethylamine (B128534) or sodium carbonate, is added to neutralize the hydrochloric acid that is generated during the reaction. nih.gov The reaction is generally conducted at room temperature and monitored for completion using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The pH of the reaction mixture is a critical parameter, with optimal conditions often cited to be in the range of pH 9-10. targetmol.compsu.edu The reaction medium is often an aqueous-organic mixture, for instance, acetone-water, to ensure the solubility of both reactants. researchgate.net

Table 1: Reaction Conditions for the Synthesis of this compound

Parameter Condition Source
Solvent Dimethylformamide (DMF), Acetone-water mixture researchgate.net
Base Triethylamine, Sodium Bicarbonate/Carbonate nih.govpsu.edu
pH 9-10 targetmol.compsu.edu
Temperature Room Temperature, or elevated (e.g., 38-60 °C) researchgate.netsci-hub.se
Monitoring TLC, HPLC

Formation of Salt Forms for Enhanced Research Utility (e.g., Bis(cyclohexylammonium) Salt)

For improved stability, solubility, and handling, this compound is often converted into a salt form. The bis(cyclohexylammonium) salt is a common and commercially available form. scbt.comsigmaaldrich.com This salt is prepared by treating the synthesized this compound with cyclohexylamine (B46788). The cyclohexylamine acts as a counterion, forming a salt with the two carboxylic acid groups of the aspartic acid moiety. This process is typically performed in an organic solvent, and the resulting salt can be purified by recrystallization. The formation of this salt enhances the compound's utility in various research applications, including solid-phase peptide synthesis.

Development of this compound Derivatives and Related Analogues

The versatility of the dansyl group and the amino acid scaffold allows for the synthesis of a variety of derivatives and analogues tailored for specific scientific investigations.

Synthesis of Modified Dansyl-Amino Acid Derivatives for Specific Research Applications

The core structure of this compound can be modified to create probes for different research questions. For instance, dansylated dipeptides have been synthesized for applications in antibody modification. nih.gov In one study, a dipeptide was dansylated with dansyl chloride to yield a fluorescently-labeled dipeptide. nih.gov This highlights the ability to incorporate the dansyl group into larger peptide structures.

Furthermore, the dansylation reaction is not limited to alpha-amino acids. The reaction of dansyl chloride with primary and secondary amines is a general method used to create a wide array of fluorescently labeled molecules. wikipedia.orgtargetmol.com This principle is applied to create various dansyl-amino acid derivatives for use in techniques like protein sequencing and amino acid analysis. wikipedia.orgchemicalbook.com The synthesis of these derivatives generally follows the same principles as the synthesis of this compound, involving the reaction of dansyl chloride with the desired amino acid under basic conditions. sci-hub.se The specific properties of the resulting dansylated amino acid, such as its chromatographic behavior and fluorescence characteristics, will depend on the nature of the amino acid's side chain. researchgate.net

Incorporation into Complex Molecular Architectures (e.g., Polymer Conjugates, Chemosensors)

The unique combination of a highly fluorescent dansyl group and a functional amino acid scaffold makes this compound a valuable building block for creating complex macromolecular structures. The aspartic acid moiety provides versatile chemical handles—specifically two carboxylic acid groups and a secondary amine within the sulfonamide linkage—that allow for its covalent integration into larger systems such as polymers and specialized sensor molecules. This incorporation leverages the environmentally sensitive fluorescence of the dansyl group for a range of applications, from materials science to analytical chemistry. caltech.eduresearchgate.net

Polymer Conjugates

The integration of this compound and its analogues into polymer chains is a powerful strategy for developing advanced functional materials, particularly fluorescent polymers that can act as sensors. tsijournals.com The dansyl fluorophore is prized for its strong fluorescence, significant Stokes shift, and sensitivity to the local microenvironment. researchgate.netnih.gov These properties are transferred to the host polymer, creating materials that can report on their surroundings through changes in fluorescence. nih.gov

Two primary methods are employed for creating such polymer conjugates:

Polymerization of a Dansyl-Functionalized Monomer: A derivative of this compound can be chemically modified to create a polymerizable monomer. For instance, one of the carboxylic acid groups could be converted into an acrylate (B77674) or styrenic group, which can then undergo free-radical polymerization, often with other co-monomers. dergipark.org.trresearchgate.net This approach allows for the random or block incorporation of the fluorescent unit along the polymer backbone.

Post-Polymerization Modification: This strategy involves reacting this compound with a pre-formed polymer that has reactive side chains. tsijournals.com For example, a polymer with pendant amine or hydroxyl groups can be chemically coupled to the carboxylic acid groups of this compound using standard peptide coupling chemistry. An alternative is the reaction of dansyl chloride with polymers containing amine groups, such as polyacrylamide, via a nucleophilic substitution mechanism to yield a fluorescently labeled polymer. tsijournals.com

A key application of these dansyl-containing polymers is in the development of chemosensors for various analytes. For example, a hexa-armed star polymer with a phosphazene core, end-capped with dansyl groups, has been synthesized and shown to be an effective fluorescent sensor for nitroaromatic compounds like trinitrotoluene (TNT). dergipark.org.tr The fluorescence of this polymer is significantly quenched in the presence of nitroaromatics, providing a sensitive detection mechanism. dergipark.org.tr The study found that the sensor was highly selective for nitroaromatic compounds even in the presence of potentially interfering metal cations. dergipark.org.tr

Table 1: Examples of Dansyl-Containing Polymer Sensors

Polymer System Target Analyte(s) Sensing Mechanism Research Finding
Hexa-armed poly(ε-caprolactone) (PCL) star polymer with phosphazene core, end-capped with dansyl (N3P3-(PCL-Dansyl)6) Nitroaromatic compounds (e.g., TNT, Picric acid) Fluorescence Quenching The polymer's fluorescence intensity decreased upon addition of nitroaromatic compounds, with the highest quenching efficiency of 100% observed for TNT. The sensor showed high selectivity. dergipark.org.tr
Acrylic copolymers with dansyl groups Metal ions (Cu²⁺, Fe²⁺, Ni²⁺) and Nitroaromatic compounds Fluorescence Quenching The fluorescence of the polymer films was effectively quenched by nitrobenzene (B124822) vapors and other nitroaromatics. dergipark.org.tr

Chemosensors

This compound is an excellent candidate for constructing chemosensors due to the combination of a signaling unit (dansyl) and a potential binding/linking unit (aspartic acid). caltech.edu These chemosensors are designed to detect specific analytes, such as metal ions, through a measurable change in their fluorescence properties. nih.gov The aspartic acid component can be integrated into a larger receptor structure, such as a peptide chain, designed to selectively bind a target analyte. nih.govdoi.org

The most common strategy involves incorporating the dansylated amino acid into a short peptide sequence using solid-phase peptide synthesis (SPPS). nih.govdoi.orgresearchgate.net This method allows for precise control over the sequence and the positioning of the fluorophore relative to the metal-binding residues (e.g., Histidine, Cysteine). nih.govdoi.org The resulting peptidyl chemosensor combines the high selectivity of peptide-based recognition with the sensitive reporting of the dansyl fluorophore. caltech.eduresearchgate.net

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). doi.orgresearchgate.net

PET: In the "off" state, an electron-donating group (like a free sulfhydryl or amine) can quench the dansyl fluorescence via PET. Upon binding a metal ion, this electron transfer is blocked, leading to a "turn-on" fluorescence signal. doi.org

CHEF: In this mechanism, the binding of a metal ion to a chelating site that includes the dansyl group can lead to a more rigid molecular structure. This rigidity minimizes non-radiative decay pathways and enhances the fluorescence emission. researchgate.net

For instance, a peptide chemosensor (Dan-Ser-Cys-NH₂) was developed for the highly selective "turn-on" detection of Cd²⁺ ions in a fully aqueous solution. doi.org The sensor operates via a PET mechanism, where the cysteine's sulfhydryl group quenches the fluorescence until it binds to Cd²⁺, which restores the emission. doi.org The sensor demonstrated a very low detection limit of 13.8 nM. doi.org Similarly, a dansylated peptide was synthesized for the ratiometric and "turn-on" detection of Zn²⁺, where the coordination of the ion to the sensor blocked a PET process, enhancing fluorescence. researchgate.net

Table 2: Examples of Dansyl-Peptide Chemosensors for Metal Ion Detection

Chemosensor (Peptide Sequence) Target Ion Sensing Mechanism Limit of Detection (LOD)
DNS–P-11 (Dansyl-Met-His-Ile-Pro-His-Glu-Lys-Trp-NH₂) Cu²⁺ Fluorescence Quenching Not specified, but showed high sensitivity and selectivity. nih.gov
DSC (Dan-Ser-Cys-NH₂) Cd²⁺ "Turn-on" (PET-based) 13.8 nM
L (Dansyl-His-Pro-Gly-His-Trp-Gly-NH₂) Zn²⁺ "Turn-on" / Ratiometric (CHEF/PET-based) Not specified, but effective in aqueous solution and living cells. researchgate.net

Advanced Spectroscopic Characterization and Mechanistic Elucidation of Dansyl L Aspartic Acid

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing dansyl-L-aspartic acid, primarily by monitoring the progress of its formation through derivatization reactions and studying the stability of the parent dansylating agent.

The formation of this compound results from the reaction of dansyl chloride with the primary amino group of L-aspartic acid. nih.govwikipedia.org This derivatization is essential for enhancing the detection of amino acids, which often lack a strong native chromophore for UV-Vis analysis. shimadzu.com.sgwiley.com UV-Vis spectroscopy serves as a direct method to monitor the reaction's progress.

The reactant, dansyl chloride, exhibits a characteristic absorption maximum at approximately 365 nm in aqueous solutions. mdpi.com As the derivatization reaction proceeds, this peak diminishes, while a new absorption profile corresponding to the dansyl-amino acid adduct emerges. echemi.com For instance, studies on similar compounds like dansyl glycine (B1666218) show distinct absorption maxima, indicating the formation of the new product. researchgate.net The monitoring of these spectral shifts allows for the real-time assessment of product formation and reaction completion. The resulting this compound conjugate can then be detected by UV absorbance for quantitative analysis in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Table 1: UV-Vis Absorption Maxima for Dansyl Chloride and a Representative Dansylated Amino Acid This table provides an illustrative example of the spectral shifts observed during the derivatization of an amino acid with dansyl chloride.

Compound Absorption Maxima (λmax) Reference
Dansyl Chloride (reactant) ~365 nm mdpi.com
Dansyl Glycine (product example) 214, 246, 325 nm researchgate.net

A critical consideration in the derivatization process is the competing hydrolysis of the dansylating agent, dansyl chloride, in aqueous environments. mdpi.combsu.edu This side reaction produces dansyl sulfonic acid (dansic acid), which is fluorescent but does not label the target amino acid. mdpi.combsu.edu UV-Vis spectroscopy is an effective tool for studying the kinetics of this hydrolysis.

Research has shown that when dansyl chloride is introduced into an aqueous buffer, its characteristic absorbance peak at 365 nm decreases over time. mdpi.com Concurrently, a new peak appears at approximately 315 nm, corresponding to the formation of the dansyl acid hydrolysis product. mdpi.com The rate of this hydrolysis is significantly dependent on the pH of the solution, with the reaction proceeding faster at higher pH levels. mdpi.combohrium.com For example, in a pH 7 phosphate (B84403) buffer at room temperature, dansyl chloride can be completely depleted in under an hour. mdpi.com Understanding these kinetics through UV-Vis studies is crucial for optimizing the conditions of the derivatization reaction to maximize the yield of this compound while minimizing the formation of the hydrolysis byproduct. mdpi.com

Table 2: Spectral Changes During Hydrolysis of Dansyl Chloride at pH 7 Data derived from studies on the hydrolysis of dansyl chloride in aqueous phosphate buffer.

Species Characteristic UV-Vis Absorption Maximum (λmax) Observation Reference
Dansyl Chloride (DnsCl) ~365 nm Signal decreases over time mdpi.com
Dansyl Acid (Hydrolysis Product) ~315 nm Signal increases over time mdpi.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for the analysis of this compound, owing to the strong fluorescent properties of the dansyl group once conjugated to the amino acid. chemicalbook.com

Dansyl chloride itself is non-fluorescent, but upon reacting with the primary amine of L-aspartic acid, it forms a highly fluorescent sulfonamide adduct. wikipedia.orgchemicalbook.com This conjugate exhibits characteristic excitation and emission spectra. The dansyl moiety has a broad excitation spectrum, typically with a maximum in the ultraviolet range between 330 nm and 340 nm. aatbio.comnih.gov Following excitation, it emits strongly in the visible spectrum, with an emission maximum that is sensitive to the polarity of the local environment. chemicalbook.comnih.gov In various solvents and conjugated forms, the emission peak for dansyl derivatives is generally observed between 515 nm and 560 nm. researchgate.netaatbio.comresearchgate.net This large separation between the excitation and emission wavelengths, known as the Stokes shift, is advantageous as it minimizes self-absorption and enhances detection sensitivity. rsc.org

Table 3: Representative Fluorescence Spectral Properties of Dansyl Derivatives This table summarizes typical excitation and emission maxima reported for various dansyl-amino acid conjugates and related derivatives.

Dansyl Derivative Excitation Maximum (λex) Emission Maximum (λem) Reference
General Dansyl Fluorophore ~335 nm ~518 nm aatbio.com
Dansyl Glycine ~324 nm ~559 nm researchgate.net
Dansyl-modified drug ~339 nm ~532 nm nih.gov
Dansyl-hydrazine derivative ~340 nm ~535 nm nih.gov
Dansylated amino acid motif ~340 nm ~537 nm rsc.org

The intense fluorescence of this compound allows for its highly sensitive detection and quantification in various research applications. nih.govnsf.gov Fluorescence-based assays are preferred over other methods like UV-Vis spectroscopy due to their superior sensitivity. nih.govnsf.gov

Several studies have developed fluorescent probes and sensors for the selective detection of acidic amino acids, including aspartic acid. In these systems, the fluorescence intensity of a dansyl-containing molecule changes upon binding or reacting with the target amino acid. nih.gov For example, a dansyl hydrazine (B178648) dextran (B179266) conjugate was developed as a polymeric sensor that exhibited selective fluorescence quenching in the presence of aspartic acid and glutamic acid. nih.gov A plot of the change in fluorescence intensity against the concentration of the amino acid showed a good linear relationship, enabling its use for quantitative analysis. nih.gov Such assays establish a direct correlation between fluorescence signal and analyte concentration, allowing for the determination of aspartic acid levels in biological and chemical samples. nih.govresearchgate.net

Time-resolved fluorescence spectroscopy provides deeper insights into the photophysical processes and molecular dynamics of the dansyl group. nih.gov These studies measure the fluorescence lifetime—the average time the fluorophore spends in the excited state before returning to the ground state—which for dansyl conjugates is typically in the range of 10-20 nanoseconds. chemicalbook.com

Research using time-resolved techniques on dansyl derivatives has revealed that the fluorescence spectrum can be time-dependent. nih.gov For instance, significant red shifts (a shift to longer wavelengths) of up to 40 nm have been observed in the emission spectrum over a 40-nanosecond period after excitation. nih.gov This behavior is attributed to a two-step process: an initial rapid formation of an intramolecular charge transfer (ICT) state within the dansyl group, followed by a slower reorientation of polar solvent molecules around the excited-state dipole. nih.gov This "solvent relaxation" stabilizes the excited state, lowering its energy and thus red-shifting the subsequent emission. nih.govacs.org These mechanistic insights are crucial for correctly interpreting fluorescence data, especially in complex environments like lipid bilayers or protein binding sites, where the fluorescence behavior can be complex. nih.gov

Investigation of Fluorescence Quenching Mechanisms (e.g., Photoinduced Electron Transfer, Metal Ion Binding)

The fluorescence emission of the dansyl moiety is highly sensitive to its local environment, a property that makes this compound a valuable molecular probe. This sensitivity, however, also makes it susceptible to fluorescence quenching, a process that decreases the fluorescence intensity. Understanding the mechanisms behind this quenching is crucial for the accurate interpretation of experimental data. Two predominant mechanisms for the quenching of dansyl derivatives are Photoinduced Electron Transfer (PET) and interactions with metal ions.

Photoinduced Electron Transfer (PET): PET is a primary mechanism for fluorescence quenching in many fluorophore-quencher systems. In the context of a molecule like this compound, this process can occur intramolecularly or intermolecularly. The fundamental principle of PET involves the transfer of an electron from an electron-donating moiety to the electronically excited fluorophore (the dansyl group), or from the excited fluorophore to an electron-accepting moiety.

Upon absorption of a photon, the dansyl group is promoted to an excited state (Dansyl*). If a suitable electron donor is in close proximity, it can transfer an electron to the excited dansyl group, which acts as an oxidant. Conversely, if an electron acceptor is nearby, the excited dansyl group can donate an electron. Both scenarios lead to the formation of a transient radical ion pair, which then returns to the ground state via non-radiative pathways, thus quenching the fluorescence. The thermodynamic feasibility of PET is a key factor, and it has been demonstrated that for many dansyl derivatives, electron transfer from the excited dansyl state is an exergonic process, making PET a favorable quenching pathway.

Metal Ion Binding: Metal ions are well-known quenchers of fluorescence, and their interaction with this compound can significantly reduce its emission intensity. The quenching can occur through several mechanisms:

Paramagnetic Quenching: Transition metal ions with unpaired electrons, such as Cu(II), Ni(II), Co(II), and Fe(III), can enhance intersystem crossing in the excited fluorophore. This process promotes the transition from the singlet excited state (which is responsible for fluorescence) to a non-emissive triplet state, thereby quenching the fluorescence. Cu(II) is recognized as a particularly efficient quencher for many fluorescent probes due to its paramagnetic nature.

Heavy Atom Effect: Metal ions with a high atomic number can increase spin-orbit coupling, which also facilitates intersystem crossing and reduces fluorescence.

Electron Transfer: Metal ions can act as electron acceptors or donors, participating in PET processes. The quenching efficiency often correlates with the reduction potential of the metal ion, supporting an electron transfer mechanism where the excited dansyl group donates an electron to the metal ion.

Complex Formation (Static Quenching): this compound can form a non-fluorescent or weakly fluorescent ground-state complex with certain metal ions. The aspartic acid residue, with its two carboxyl groups and an amino group, provides a potential binding site for metal chelation. This static quenching reduces the population of fluorophores available for excitation.

The selective fluorescence quenching of dansyl derivatives in the presence of specific amino acids like aspartic acid and glutamic acid has also been observed, suggesting that the carboxyl groups play a significant role in mediating these interactions, potentially through the formation of complexes that facilitate quenching.

The table below summarizes the quenching effects of various species on dansyl derivatives, illustrating the principles discussed.

Quencher TypeSpecific Example(s)Primary Quenching Mechanism(s)Typical Outcome
Metal Ions Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺Paramagnetic Quenching, Photoinduced Electron Transfer (PET)Significant decrease in fluorescence intensity
Amino Acids Tryptophan, TyrosineStatic and Dynamic QuenchingModerate to significant fluorescence quenching
Electron Donors/Acceptors Maleimide GroupsPhotoinduced Electron Transfer (PET)Strong fluorescence quenching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Conformation Studies of this compound and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR provides detailed insights into its conformational preferences, both as a free molecule and when bound to a larger receptor, such as a protein.

When this compound binds to a receptor, such as the drug-binding sites on Human Serum Albumin (HSA), its conformation often becomes much more restricted. nih.gov NMR can be used to study these bound conformations. Upon binding, significant changes in the chemical shifts of both the ligand (this compound) and the receptor's amino acid residues at the binding interface are typically observed. These changes, known as Chemical Shift Perturbations (CSPs), can be mapped onto the protein's structure to identify the binding site. nih.gov Furthermore, the conformation of the bound ligand itself can be deduced. For instance, the dansyl group often adopts a specific orientation within a hydrophobic pocket, anchored by interactions with nonpolar protein residues, while the aspartic acid portion may form specific hydrogen bonds or salt bridges with polar or charged residues. nih.gov

NMR ParameterInformation Gained for this compound
¹H & ¹³C Chemical Shifts Provides information on the local electronic environment and can indicate conformational changes upon binding (Chemical Shift Perturbations).
Scalar Coupling Constants (J-couplings) Relates to dihedral angles within the aspartic acid backbone, helping to define its torsional geometry.
Nuclear Overhauser Effect (NOE) Provides through-space distance constraints (< 5 Å) between protons, crucial for defining the 3D structure of the bound ligand and its orientation relative to the receptor.

Applications of 2D NMR and NOESY NMR in Ligand-Receptor Interaction Studies

Two-dimensional (2D) NMR techniques are indispensable for studying the interactions between a ligand like this compound and its biological receptors. These methods overcome the signal overlap common in 1D spectra of complex systems and provide specific information about connectivity and spatial proximity.

Ligand-Observed NMR: When studying large protein-ligand complexes, it is often advantageous to observe the NMR signals of the ligand rather than the protein. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are used to screen for binding and identify the ligand protons in direct contact with the receptor. In an STD experiment, a selective saturation pulse is applied to a region of the spectrum containing only protein resonances. This saturation is transferred via spin diffusion to the bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. The protons of the ligand that are closest to the protein surface receive the most saturation and show the largest signal decrease, thus mapping the binding epitope.

Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY): The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, and it is highly dependent on the distance between them (proportional to 1/r⁶). For a small, rapidly tumbling molecule like free this compound, NOEs are typically weak and positive. However, when it binds to a large, slowly tumbling receptor, it effectively adopts the rotational properties of the macromolecule. Under these conditions, the NOEs become strong and negative.

A trNOESY experiment detects these strong, negative NOEs for the ligand while it is in the bound state. Because the ligand is in fast exchange between its free and bound states, these NOEs are transferred to the free ligand population, which is what is observed in the spectrum. This allows for the determination of the conformation of the ligand when it is bound to the receptor. By analyzing the cross-peaks in the trNOESY spectrum, distance constraints between the protons of this compound can be established, providing a detailed picture of its bioactive conformation. researchgate.net This is a powerful tool for understanding how the ligand adapts its shape to fit into the binding pocket of its target.

Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS)

Elucidation of Complex Formation and Stoichiometry

Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is a premier tool for studying non-covalent interactions, such as the formation of a complex between this compound and a target protein. By carefully optimizing experimental conditions to preserve these fragile interactions during the transition from solution to the gas phase, ESI-MS can directly measure the mass of the intact complex. ilabsolutions.comnih.gov

The resulting mass spectrum will display a series of peaks corresponding to the different charge states of the unbound protein, the unbound ligand (if in excess or weakly bound), and, most importantly, the intact protein-ligand complex. The mass of the intact complex can be calculated from its mass-to-charge (m/z) distribution. By subtracting the known mass of the protein, the mass of the bound ligand(s) can be determined. This allows for the unambiguous determination of the binding stoichiometry—that is, the ratio of ligand to protein molecules in the complex (e.g., 1:1, 2:1). ilabsolutions.com This method is highly sensitive, requires minimal sample, and can provide a rapid confirmation of binding and stoichiometry, which is fundamental for any subsequent structural or functional study.

Ion Species Observed in ESI-MSInformation Deduced
[Protein + nH]ⁿ⁺Mass of the free protein
[Ligand + H]⁺Mass of the free ligand (this compound)
[Protein + Ligand + nH]ⁿ⁺Mass of the 1:1 complex
[Protein + 2*Ligand + nH]ⁿ⁺Mass of the 1:2 complex

Analysis of Protein Conjugates and Structural Perturbations

Dansyl chloride is frequently used to covalently label proteins, typically at the primary amino groups of lysine (B10760008) residues and the N-terminus. nih.govnih.gov This process creates a Dansyl-protein conjugate. Mass spectrometry is essential for characterizing these conjugates. Using a "bottom-up" proteomics approach, the dansylated protein is digested into smaller peptides (e.g., with trypsin), which are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass of the dansyl group (233.08 Da) adds to the mass of the modified peptides. Tandem mass spectrometry (MS/MS) is then used to fragment these peptides, allowing for the precise identification of the modified amino acid residue. mdpi.comnih.gov

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry, Ion Mobility Spectrometry (IM-MS) provides an additional dimension of analysis based on the shape and size of the ion. nih.gov In an IM-MS experiment, ions are propelled through a gas-filled drift tube by a weak electric field. Their drift time depends not only on their m/z ratio but also on their rotationally averaged collision cross-section (CCS)—a value related to their three-dimensional shape. acs.orgnih.gov More compact ions travel faster than extended, unfolded ions of the same mass.

This capability is exceptionally useful for studying structural perturbations in proteins. By comparing the CCS distribution of an unmodified protein with its dansylated conjugate, one can detect conformational changes induced by the labeling itself. Furthermore, IM-MS can monitor how the protein's conformation changes upon binding to another molecule. Collision Induced Unfolding (CIU) is an advanced IM-MS technique where the energy of the ions is gradually increased, causing them to unfold. The voltage at which unfolding occurs is a measure of the protein's stability. By comparing the CIU "fingerprints" of a protein in its free and ligand-bound states, one can quantify how ligand binding stabilizes or destabilizes the protein structure. nih.govresearchgate.net This provides dynamic structural information that is complementary to static, high-resolution methods.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the stereochemical and conformational features of chiral molecules. This method is predicated on the differential absorption of left- and right-circularly polarized light by an optically active compound. The resulting CD spectrum provides valuable information about the three-dimensional structure of the molecule, particularly its secondary structure and the spatial arrangement of its chromophores. In the context of this compound, which possesses a chiral center at the alpha-carbon of the aspartic acid residue, CD spectroscopy is an indispensable tool for elucidating its conformational properties in solution.

The electronic transitions of the dansyl chromophore, which is inherently achiral, become optically active upon conjugation to the chiral L-aspartic acid moiety. The asymmetric environment imposed by the chiral center induces a differential absorption of polarized light by the aromatic naphthalene (B1677914) ring system of the dansyl group. The resulting CD signals, known as Cotton effects, are exquisitely sensitive to the local conformation and the electronic interactions between the chromophore and the chiral residue.

Conformational Analysis of Chiral this compound Systems

The conformational landscape of this compound is determined by the rotational freedom around the single bonds connecting the dansyl group to the amino acid nitrogen and the bonds within the aspartic acid backbone. These rotations give rise to a population of different conformers in solution, each with a unique spatial arrangement and, consequently, a distinct chiroptical signature. CD spectroscopy allows for the study of this conformational equilibrium and how it is influenced by environmental factors such as solvent polarity, pH, and temperature.

The CD spectrum of this compound is expected to exhibit distinct bands corresponding to the electronic transitions of the dansyl chromophore. The sign and magnitude of the Cotton effects associated with these transitions are directly related to the preferred conformation of the molecule. For instance, a positive or negative Cotton effect in a particular spectral region can be correlated with a specific torsional angle between the dansyl group and the L-aspartic acid residue.

While the intrinsic chiroptical properties of this compound are of fundamental interest, a significant body of research has focused on the phenomenon of induced circular dichroism (ICD). nih.gov ICD is observed when a dansylated amino acid binds to a chiral macromolecular host, such as a protein. nih.gov In such systems, the asymmetric environment of the protein's binding site imposes a specific conformation on the bound dansyl-amino acid, leading to a strong and characteristic CD signal. nih.gov For example, studies on the binding of dansylated amino acids to human serum albumin (HSA) have demonstrated the appearance of significant ICD bands, providing insights into the binding mode and the local environment of the binding pocket. nih.gov Although these studies often utilize achiral dansylated amino acids like dansylglycine (B86417) to highlight the induced nature of the signal, the principles are directly applicable to the study of chiral derivatives like this compound interacting with larger biological systems.

The analysis of the CD spectrum of this compound, whether in its free form or bound to a host, can be complemented by theoretical calculations to assign specific spectral features to distinct conformational states. By correlating experimental data with computational models, a detailed picture of the molecule's three-dimensional structure and dynamics in solution can be achieved.

The following table provides representative data on the electronic transitions of the dansyl chromophore and the corresponding regions where Cotton effects would be expected in the CD spectrum of this compound.

Electronic TransitionApproximate Wavelength (nm)Expected CD Signal TypeConformational Dependence
¹Lₐ ← ¹A~250Strong Cotton EffectHighly sensitive to the torsional angle between the naphthalene ring and the amino acid backbone.
¹Lₑ ← ¹A~340Moderate Cotton EffectReflects the overall asymmetry of the molecule and is influenced by the orientation of the dimethylamino group.

Advanced Analytical Methodologies Employing Dansyl L Aspartic Acid

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, and the use of dansyl derivatization has significantly enhanced its capabilities. This approach is particularly valuable for the sensitive quantification of amino acids in various samples, from brain tissue to protein hydrolysates. nih.govresearchgate.net

Pre-Column Derivatization for Amino Acid Analysis

Pre-column derivatization with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely employed strategy to analyze amino acids, including aspartic acid. researchgate.net This chemical modification is necessary because most amino acids lack a strong chromophore or fluorophore, making their detection by UV-Vis or fluorescence detectors challenging. researchgate.netresearchgate.net The reaction between dansyl chloride and the primary or secondary amine group of an amino acid yields a stable sulfonamide adduct that is intensely fluorescent and can be readily detected at low concentrations. researchgate.net

The derivatization process is typically carried out in a sodium carbonate buffer at room temperature, where the free amines react with dansyl chloride. This method is robust and allows for the retention of all amino acids on a single reverse-phase column. The resulting dansylated amino acids, including Dansyl-L-aspartic acid, exhibit enhanced signal in positive mode electrospray ionization, making this technique compatible with mass spectrometry (LC-MS) for even greater selectivity and sensitivity. This derivatization strategy has been successfully applied to the analysis of amino acids in diverse biological materials such as monkey saliva, rat brain tissue, and rabbit plasma. nih.govdtic.mil

Optimization of Separation Parameters for Dansyl-Amino Acid Derivatives

Effective separation of the complex mixture of dansyl-amino acid derivatives requires careful optimization of chromatographic conditions. Key parameters include the mobile phase composition, the use of gradient or isocratic elution, and the column type.

Reversed-phase HPLC on columns like μBondapak C18 or Spherisorb 5ODS is commonly used for the separation of dansyl amino acids. oup.com A linear gradient formed from acetonitrile (B52724) and sodium phosphate (B84403) buffers of approximately neutral pH can achieve the separation of most derivatives of the 20 common proteinogenic amino acids in about 30 minutes. oup.com The pH and ionic strength of the eluting buffer significantly affect the retention times of the derivatives. oup.com

In some applications, isocratic elution is preferred over gradient elution to reduce analysis time and cost, especially for serial analyses. nih.govresearchgate.net Optimization of the mobile phase in isocratic systems can improve the separation of the dansyl derivatives from the excess derivatizing reagent (free dansyl), eliminating the need for complex clean-up steps. nih.govresearchgate.net For instance, a method was developed to separate twelve amino acids, including taurine, aspartate, and glutamate (B1630785), within 35 minutes using an isocratic HPLC system with UV detection. nih.gov The selection of an appropriate internal standard is also crucial for improving the reproducibility and reliability of the analytical procedure. nih.govresearchgate.net

Table 1: Optimized HPLC Parameters for Dansyl-Amino Acid Analysis nih.govoup.com
ParameterCondition 1 (Gradient) oup.comCondition 2 (Isocratic) nih.gov
ColumnμBondapak C18 or Spherisorb 5ODSShim-pack C18 (5 µm, 150 mm x 4.6 mm)
Mobile PhaseAcetonitrile and Sodium Phosphate Buffers (approx. neutral pH)Not explicitly detailed, but optimized to separate free dansyl from derivatives
Elution ModeLinear GradientIsocratic
Run TimeApproximately 30 minutes35 minutes for 12 amino acids
DetectionUV Absorbance at 250 nmUV Detection

Stereoselective Analysis of D- and L-Enantiomers Using Chiral HPLC

The separation of amino acid enantiomers (D- and L-forms) is critical in many fields, as the biological activity of each enantiomer can differ significantly. chromatographyonline.com Chiral HPLC is a powerful technique for this purpose. One approach involves the use of chiral mobile phase additives. For example, seven macrocyclic antibiotics were evaluated as chiral selectors for the enantiomeric separation of 11 dansyl amino acids. nih.gov By incorporating these antibiotics into the mobile phase, the resolution and capacity factor of each analyte could be controlled by varying the antibiotic structure and the mobile phase pH. nih.gov

Another strategy is to use a chiral stationary phase (CSP). Crown-ether based CSPs are particularly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com A novel chiral column was developed by immobilizing a cyclic hexapeptide molecule onto a monolithic support for the enantioselective separation of a series of dansyl amino acids. researchgate.net For the analysis of D-Alanine and D-Glutamate in peptides, the protein hydrolyzate was dansylated, and the chiral resolution was achieved on a C18 column with β-cyclodextrin as a chiral mobile phase additive. researchgate.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its variation, Micellar Electrokinetic Chromatography (MEKC), are high-efficiency separation techniques that have been successfully applied to the analysis of dansyl-amino acid derivatives, including this compound.

Applications in Separation and Detection of Dansyl Derivatives

CE separates charged molecules in a capillary under the influence of an electric field. Dansylated amino acids, being anionic in basic buffers, can be separated based on their different electrophoretic mobilities, which are influenced by the amino acid side chain. tandfonline.com The inclusion of a chiral selector in the buffer allows for the separation of enantiomers. tandfonline.com For instance, Cu(II)-aspartame complexes have been used as effective chiral buffer additives for the enantiomeric resolution of dansyl-D,L-amino acids. tandfonline.com

MEKC is a modification of CE that allows for the separation of both charged and neutral molecules by adding micelles to the buffer solution. tdl.org In MEKC, separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. This technique has been used for the analysis of dansyl amino acids in feedstuffs and skin. oipub.comcapes.gov.br The use of polymeric amino acid-based molecular micelles, such as poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly-SULV), as the pseudostationary phase has been shown to be effective for the chiral separation of dansyl amino acids. tdl.orgnih.gov Molecular dynamics simulations have revealed that L-enantiomers of dansyl amino acids bind more strongly to poly(SULV) than the D-enantiomers, which is consistent with experimental elution orders. tdl.orgnih.gov

Table 2: Chiral Selectors and Systems for CE and MEKC of Dansyl-Amino Acids
TechniqueChiral Selector/SystemApplicationReference
CECu(II)-aspartame complexEnantiomeric resolution of dansyl-D,L-amino acids tandfonline.com
MEKCPoly-sodium N-undecanoyl-(L)-Leucylvalinate (poly-SULV)Chiral separation of dansyl amino acids tdl.orgnih.gov
CETerguride-based chiral selectorsSeparation of dansyl amino acid enantiomers researchgate.net
Chiral Ligand Exchange Capillary Electrochromatography (CLE-CEC)L-Arginine immobilized on a polydopamine-coated capillary with Zn(II)Chiral separation of Dns-D,L-amino acids nih.gov

Fluorescent Probe Design and Application

The inherent fluorescence of the dansyl group makes it a valuable component in the design of fluorescent probes for various analytical applications. These probes can be engineered to exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to specific analytes or environmental conditions like pH.

A dansyl-based fluorescent probe was developed for the selective detection of cysteine. rsc.org This probe operates on a donor-excited photoinduced electron transfer (d-PeT) switching mechanism, exhibiting a "turn-on" fluorescence signal in the presence of cysteine. rsc.org Similarly, a water-soluble polymer prepared by conjugating dansyl hydrazine (B178648) to a dextran (B179266) template has been shown to selectively detect aspartic acid and glutamic acid through fluorescence quenching. nih.gov The fluorescence intensity of this polymer sensor showed a linear relationship with the concentration of these amino acids. nih.gov

Dansyl derivatives have also been synthesized to act as pH-sensitive fluorescent probes. researchgate.netnih.gov For example, a probe synthesized from dansyl chloride and 4-bromobutan-1-amine (B1267872) hydrobromide displays strong yellow fluorescence at pH > 4, which is quenched at lower pH values due to the protonation of the dimethylamine (B145610) group. researchgate.netnih.gov This property allows for the potential detection of pH variations in acidic aqueous media and for intracellular pH sensing. researchgate.netnih.gov

Development of Dansyl-Based Probes for Specific Biomolecule Detection

The design of fluorescent probes based on the dansyl moiety allows for the targeted detection of a wide array of biomolecules with high sensitivity. The fundamental principle behind these probes often involves a change in the fluorescence emission of the dansyl group upon interaction with the target analyte. This change can manifest as an increase ("turn-on"), a decrease ("turn-off"), or a shift in the emission wavelength (ratiometric).

One notable example is the development of a dansyl amide N-oxide probe designed for a bioorthogonal decaging reaction. This "turn-on" probe exhibits a significant fluorescence enhancement of up to 72-fold upon reaction, with rapid kinetics. nih.gov The fluorescence quenching mechanism is attributed to a photoinduced electron transfer (PET) process from the N-oxide moiety to the dansyl amide fluorophore. nih.gov This probe has demonstrated high selectivity over various nucleophilic amino acids and has been successfully applied in protein labeling and live-cell imaging. nih.gov

Another significant development is a dansyl-based fluorescent probe for the selective detection of cysteine (Cys) . This probe operates on a donor-excited photoinduced electron transfer (d-PeT) switching mechanism, resulting in a nearly 28-fold enhancement in fluorescence intensity in the presence of cysteine. researchgate.net It has shown high selectivity for cysteine over other biologically relevant species. researchgate.net

Furthermore, a highly water-soluble polymeric probe, a dansyl hydrazine dextran conjugate , has been synthesized for the selective fluorescent detection of aspartic acid and glutamic acid. nih.gov This probe demonstrates fluorescence quenching in the presence of these specific amino acids, with a linear response over a concentration range of 1 x 10⁻⁴ M to 25 x 10⁻³ M. nih.gov

The versatility of dansyl-based probes extends to the detection of metal ions as well, which are crucial biomolecules in many physiological and pathological processes.

Below is a table summarizing the performance of selected dansyl-based fluorescent probes for the detection of various biomolecules.

Probe NameTarget Biomolecule(s)Detection PrincipleKey Performance Characteristics
Dansyl amide N-oxideBoron reagents (as a trigger)Turn-on fluorescenceUp to 72-fold fluorescence enhancement; Rapid reaction kinetics (k₂ = 57.1 ± 2.5 M⁻¹s⁻¹) nih.gov
DN-CCysteine (Cys)Turn-on fluorescence (d-PeT)Nearly 28-fold fluorescence intensity enhancement researchgate.net
Dansyl hydrazine dextran conjugateAspartic acid, Glutamic acidFluorescence quenchingLinear detection range: 1 x 10⁻⁴ M to 25 x 10⁻³ M nih.gov

Sensor Platforms for Selective Sensing of Amino Acids

Building upon the principles of dansyl-based fluorescent probes, researchers have developed sophisticated sensor platforms for the selective sensing of amino acids. These platforms often involve the immobilization or integration of dansyl derivatives onto solid supports or within polymeric matrices, enhancing their stability, reusability, and applicability in various analytical settings.

A prime example of such a platform is the polymeric sensor based on the aforementioned dansyl hydrazine dextran conjugate . nih.gov By incorporating the dansyl hydrazine moiety into a dextran template, a highly water-soluble and stable sensor for aspartic and glutamic acid was created. This polymeric structure provides a scaffold for the sensing molecules and enhances their solubility and biocompatibility.

Another innovative approach involves the use of immobilized pH gradients for the isoelectric focusing of dansylated amino acids. nasa.gov In this technique, amino acids are first derivatized with dansyl chloride, transforming them into species that can be focused in a pH gradient. nasa.gov The inherent fluorescence of the dansyl group allows for sensitive detection of the focused amino acid bands under UV light. nasa.gov This method serves as a powerful separation and sensing platform for amino acid mixtures.

The development of sensor platforms for amino acids is a rapidly advancing field, with ongoing research into the use of various materials to immobilize or encapsulate dansyl-based sensing elements. These platforms aim to provide robust, sensitive, and selective tools for amino acid analysis in complex biological samples.

The table below outlines different sensor platforms that employ dansyl derivatives for the selective sensing of amino acids.

Sensor Platform TypeDescriptionTarget Amino Acid(s)Principle of Operation
Polymeric SensorDansyl hydrazine conjugated to a dextran backbone, creating a water-soluble polymeric sensor. nih.govAspartic acid, Glutamic acidFluorescence quenching upon binding of the target amino acids. nih.gov
Immobilized pH GradientDansylated amino acids are separated and focused in an immobilized pH gradient based on their isoelectric points. nasa.govVarious amino acidsIsoelectric focusing of fluorescently labeled amino acids, allowing for their separation and detection. nasa.gov

Molecular Interactions and Recognition Mechanisms of Dansyl L Aspartic Acid

Non-Covalent Interactions with Biomolecular Targets

The utility of Dansyl-L-aspartic acid as a molecular probe is fundamentally linked to its ability to engage in a variety of non-covalent interactions with biomolecules. These interactions, which include hydrogen bonding and hydrophobic interactions, are critical for the specific recognition and binding of the molecule to its targets.

The structure of this compound, featuring a bulky, hydrophobic dansyl group and a polar amino acid moiety, allows it to participate in both hydrophobic and hydrophilic interactions. The sulfonamide group and the carboxyl groups of the aspartic acid residue are capable of forming hydrogen bonds with appropriate donor and acceptor groups on a biomolecular target. Simultaneously, the naphthalene (B1677914) ring system of the dansyl group preferentially interacts with nonpolar regions of a binding partner, such as hydrophobic pockets in proteins.

Studies on the binding of various dansylated amino acids to human serum albumin (HSA) have provided detailed insights into these interactions. While direct crystallographic data for this compound is not available, the binding of the structurally similar Dansyl-L-glutamate to HSA's drug site 1 offers a strong model for the likely interactions of this compound. In this binding site, the dansyl group is situated within a hydrophobic cavity, while the amino acid portion is positioned to form specific hydrogen bonds. nih.gov

Table 1: Key Interactions of Dansylated Amino Acids in HSA Drug Site 1

Interacting Moiety of Dansyl Amino AcidType of InteractionInteracting Residues in HSAReference
Dansyl GroupHydrophobicAla-291, Leu-238 nih.gov
Sulfonamide SO₂ GroupHydrogen BondArg-222 nih.gov
Sulfonamide Amide GroupHydrogen BondAla-291 (backbone carbonyl) nih.gov
Amino Acid CarboxylateHydrogen BondTyr-150, Lys-199 nih.gov
Amino Acid Side Chain (e.g., Glutamate)Hydrogen Bond/Salt BridgeLys-199, Glu-153 nih.gov

This data is based on the binding of Dansyl-L-asparagine and Dansyl-L-glutamate and is expected to be highly representative of the interactions of this compound.

Binding to Protein Systems

The fluorescent properties of this compound make it a particularly useful probe for studying protein binding events. The increase in fluorescence quantum yield and the blue shift in the emission maximum upon binding to a protein's hydrophobic pocket provide a clear signal for complex formation.

Human serum albumin is a major transport protein in the blood and possesses two primary drug-binding sites, designated as site 1 (in subdomain IIA) and site 2 (in subdomain IIIA). nih.gov Dansylated amino acids have been instrumental in characterizing these sites. nih.gov this compound, with its polar side chain, is expected to bind preferentially to drug site 1, which is known to accommodate ligands with anionic features. nih.gov

The binding of dansylated amino acids with polar side chains to site 1 is a well-established phenomenon. nih.gov The dansyl moiety typically anchors within a central hydrophobic pocket, while the polar amino acid side chain extends into a more hydrophilic sub-chamber. nih.gov This allows for specific hydrogen bonding and electrostatic interactions that contribute to the binding affinity and specificity. nih.gov

The covalent attachment of a fluorescent probe like a dansyl group to a protein can potentially perturb its structure and dynamics. However, studies utilizing dansyl chloride for labeling proteins have shown that the introduction of the relatively small dansyl moiety often has a negligible effect on the native-like conformation of proteins and protein complexes. While specific studies on the impact of this compound labeling are limited, the general findings for dansylation suggest that it is a minimally perturbing method for probing protein structure and dynamics.

It is important to note that the binding of any ligand, including this compound, to a protein can induce localized conformational changes. For instance, the binding of fatty acids to HSA can cause conformational adjustments in the drug-binding sites, which in turn can modestly alter the binding mode of dansylated amino acids. nih.gov

This compound and other dansylated amino acids are valuable tools for identifying and characterizing ligand-binding sites in proteins through competitive binding assays. nih.gov In such experiments, the displacement of a bound dansylated amino acid by a test compound, monitored by a decrease in fluorescence, indicates that the test compound binds to the same site. This high-throughput compatible method has been widely used to map the drug-binding sites on HSA. nih.gov While the primary application has been with HSA, the principle is applicable to other protein-ligand systems where this compound can serve as a site-specific fluorescent probe.

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

The application of this compound in the specific context of enzyme-substrate and enzyme-inhibitor interaction studies is not extensively documented in publicly available research. However, the principles of using fluorescent probes suggest its potential utility in this area. As a structural analog of L-aspartic acid, this compound could potentially act as a competitive inhibitor for enzymes that recognize L-aspartic acid as a substrate. The binding of this compound to the active site of such an enzyme could be monitored by changes in its fluorescence, providing insights into the binding kinetics and the nature of the active site environment.

Use of this compound in Enzymatic Assays

This compound, a fluorescent derivative of the amino acid L-aspartic acid, serves as a valuable tool in biochemical and analytical applications due to its fluorescent properties. The dansyl group acts as a fluorescent tag, enabling the visualization and quantification of biomolecules such as amino acids and peptides. This characteristic is particularly useful in various analytical techniques for studying proteins and enzymes. The interaction of this compound with molecular targets occurs through non-covalent interactions, including hydrogen bonding and hydrophobic interactions.

The derivatization of amino acids with 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) is a common pre-column derivatization method for sensitive HPLC analysis. researchgate.net This process, known as dansylation, involves the reaction of dansyl chloride with the primary and secondary amino groups of amino acids. researchgate.net The resulting dansyl amino acids are fluorescent and can be detected using a fluorimetric detector, making them useful for labeling proteins and enzymes. researchgate.net

Analysis of Binding Constants and Selectivity

The selectivity of fluorescent probes for specific amino acids is a critical aspect of their application. For instance, a dansyl hydrazine (B178648) dextran (B179266) conjugate has been shown to exhibit selective fluorescence quenching in the presence of aspartic acid and glutamic acid. nih.gov The binding constant for the interaction of a similar chemosensor with aspartic acid was determined to be 2.89 × 10³ M⁻¹. researchgate.net Competitive binding studies demonstrated that the emission intensity of the sensor-aspartic acid complex remained unaffected by the presence of other amino acids, highlighting its selectivity. researchgate.net

Chiral Recognition Phenomena

Chiral recognition is a fundamental process in biological and chemical systems, and this compound has been utilized in studies aimed at understanding and achieving enantiomeric separation.

Cyclodextrins:

Cyclodextrins are common chiral selectors used for the enantiomeric resolution of amino acids through the formation of inclusion complexes. scirp.org The separation of chiral amino acids using cyclodextrin-bonded silica (B1680970) particles depends on the formation of these inclusion complexes, which are driven by hydrophobic effects and hydrogen bonding interactions between the amino acid and the secondary hydroxyl groups of the cyclodextrin. scirp.org Studies have shown that the adsorption efficiencies of L-amino acids on β-cyclodextrin bonded to silica particles are higher than those of the corresponding D-isomers. scirp.org The separation of dansyl-rac-amino acids has been achieved through the formation of crystalline inclusion complexes with cyclodextrins. nih.gov The optical purity of the separated enantiomers is influenced by the molar ratio of the host (cyclodextrin) to the guest (dansyl amino acid) and the pH of the solution, with optimal enrichment often achieved at host:guest ratios of 2:1 and 3:1. nih.gov

Molecular Micelles:

Amino acid-based molecular micelles have demonstrated significant potential for enhanced enantiomeric resolution in micellar electrokinetic chromatography (MEKC). nih.gov Molecular dynamics simulations have been employed to investigate the chiral separation mechanisms of dansyl amino acids with polymerized molecular micelles, such as poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). scirp.orgtdl.org These studies have shown that L-enantiomers of dansyl amino acids generally bind more strongly to poly(SULV) than the D-enantiomers. nih.govtdl.org

The chiral recognition is governed by molecular interactions, particularly hydrogen bonding. tdl.org For example, in the interaction between Dansyl-(L)-Leucine and poly(SULV), three significant hydrogen bonds were identified, with the strongest bond having a high occupancy of 46.36%. nih.gov In contrast, the interactions with the D-enantiomer are typically weaker. nih.gov The binding free energy values, which indicate the strength of the interaction, are consistently more negative for the L-enantiomers, confirming their stronger binding. nih.govtdl.org

Table 1: Binding Free Energy of Dansyl Amino Acid Enantiomers with Poly(SULV)

Dansyl Amino AcidEnantiomerBinding Free Energy (kJ·mol⁻¹)
Dansyl-LeucineL-21.8938
D-14.5811
Dansyl-NorleucineL-22.1763
D-15.9457
Dansyl-TryptophanL-21.3329
D-13.6408
Dansyl-PhenylalanineL-13.3349
D-12.0959

Data sourced from Garcia et al. (2021). tdl.org

This interactive table allows for the comparison of binding free energies between the L- and D-enantiomers of various dansyl amino acids with the chiral selector poly(SULV).

Applications in Fundamental Biochemical and Biophysical Research

Protein and Peptide Labeling for Structural and Dynamic Studies

The fluorescent properties of the dansyl group are highly sensitive to the local environment, making dansylated amino acids excellent probes for investigating protein and peptide structure and conformational changes. mdpi.com Dansyl chloride is a widely used reagent for the fluorogenic labeling of proteins and enzymes. researchgate.net

Dansyl chloride is an effective reagent for the covalent labeling of solvent-accessible amino acid residues on the surface of proteins. mdpi.com It reacts readily with the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group of a polypeptide chain under mild conditions, typically in an aqueous-organic mixture at a pH of 9.5–10. researchgate.netmdpi.com This reaction results in the formation of a stable sulfonamide bond. thermofisher.com

The labeling of these accessible residues provides a method to probe protein structure and dynamics. mdpi.comnih.gov Because the fluorescence of the dansyl group is sensitive to its environment, changes in protein conformation that alter the exposure or local environment of the labeled residues can be monitored through changes in fluorescence emission. mdpi.com Researchers have used dansyl chloride as a covalent probe to study protein structure under native conditions, demonstrating that the introduction of the small dansyl moiety has a negligible effect on the native-like conformation of proteins or protein complexes. mdpi.com This approach allows for the investigation of ligand binding, protein-protein interactions, and allosteric effects that cause conformational changes, exposing or concealing lysine residues. mdpi.com

Table 1: Reactive Sites for Dansyl Chloride on Proteins

Amino Acid Residue Reactive Group Bond Formed
Lysine ε-amino group Sulfonamide
N-terminus α-amino group Sulfonamide
Tyrosine Phenolic hydroxyl group Sulfonate ester
Histidine Imidazole group Sulfonamide
Cysteine Thiol group Thiosulfonate

This table is interactive. Click on the headers to sort.

Data compiled from multiple sources indicating common nucleophilic targets for sulfonyl chlorides. researchgate.net

Fluorescently labeled proteins and peptides are crucial tools in various biochemical and cell biology techniques, including fluorescence microscopy and flow cytometry. Dansyl-L-aspartic acid and other dansylated compounds can be employed in these methods to visualize and quantify biomolecules. By labeling specific proteins with a dansyl group, their localization and dynamics within cells can be tracked using fluorescence microscopy. Similarly, in flow cytometry, cells or particles labeled with dansylated probes can be identified and sorted based on their fluorescence intensity.

A classic application of dansyl chloride is in the determination of the N-terminal amino acid of proteins and peptides. researchgate.netnih.gov The "dansyl method" involves reacting the polypeptide with dansyl chloride to label the free α-amino group of the N-terminal residue. nih.gov Following this, the protein is completely hydrolyzed into its constituent amino acids using strong acid. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis. nih.gov The resulting fluorescent dansyl-amino acid can then be identified using chromatographic techniques, such as thin-layer chromatography or HPLC, revealing the identity of the original N-terminal residue. researchgate.netnih.gov

This technique can be combined with the Edman degradation in a method known as the dansyl-Edman method. nih.gov In this procedure, after each cycle of Edman degradation which removes the N-terminal residue, a small portion of the remaining peptide is taken, and its new N-terminal amino acid is identified using the highly sensitive dansyl chloride method. nih.gov This approach leverages the high sensitivity of fluorescence detection, which is about one hundred times more sensitive than identifying the PTH-amino acid derivatives produced in the standard Edman degradation. nih.gov

Mechanistic Studies of Molecular Interactions and Reaction Pathways

The environmentally sensitive fluorescence of the dansyl group makes it a powerful probe for studying the mechanisms of molecular interactions. mdpi.com When a dansylated molecule binds to a protein or another macromolecule, changes in the fluorescence quantum yield and emission maximum can provide information about the binding event and the nature of the binding site. nih.gov

For instance, dansylated amino acids have been extensively used as site-specific fluorescent markers to probe the primary drug-binding sites on human serum albumin (HSA). nih.gov Studies have shown that dansylated amino acids with different side chains bind preferentially to one of the two main drug sites on HSA. Crystal structures of HSA in complex with various dansylated amino acids have revealed the structural basis for this site-specificity, showing how the dansyl group and the amino acid side chain interact with residues within the binding pockets. nih.gov Similarly, dansyl-calmodulin has been used to study its interactions with ion channels and other proteins through steady-state fluorescence spectroscopy. researchgate.net Computational molecular dynamics simulations have also been employed to investigate the interactions between dansyl amino acids and molecular micelles to understand the forces governing chiral recognition. nih.gov

Research on Biosensing Principles for Amino Acids and Biogenic Amines

Dansyl derivatives are widely used in the development of biosensors and analytical methods for detecting amino acids and biogenic amines, which are important markers for food quality and physiological processes. nih.govnih.gov The principle often involves a pre-column derivatization step where the target amines are reacted with dansyl chloride to produce fluorescent derivatives. mdpi.com These stable, fluorescent products can then be separated and quantified with high sensitivity using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netresearchgate.net

A method for the simultaneous determination of amino acids and biogenic amines in wine has been developed using pre-column derivatization with dansyl chloride followed by HPLC-tandem mass spectrometry (HPLC-MS/MS). mdpi.com This approach provides excellent sensitivity and selectivity for assessing wine quality. mdpi.com Furthermore, research into novel biosensing platforms has led to the development of polymeric sensors. For example, a water-soluble polymer made from a dansyl hydrazine (B178648) unit conjugated to a dextran (B179266) template has been shown to exhibit selective fluorescence quenching in the presence of aspartic acid and glutamic acid, establishing its potential as a sensor for these specific amino acids. nih.govresearchgate.net

Table 2: Biogenic Amines Detected Using Dansyl Derivatization

Biogenic Amine Classification
Histamine Heterocyclic
Tyramine Aromatic
Cadaverine Aliphatic Diamine
Putrescine Aliphatic Diamine
Spermidine Aliphatic Polyamine
Spermine Aliphatic Polyamine
Tryptamine Heterocyclic
2-phenylethylamine Aromatic

This table is interactive. Click on the headers to sort.

Data compiled from studies utilizing HPLC methods for biogenic amine detection. nih.govresearchgate.net

Investigation of Noncanonical Amino Acid Incorporation in Proteins

The incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful technique for introducing novel chemical and physical properties. nih.gov Fluorescent ncAAs are particularly useful for monitoring protein folding and conformational changes. nih.gov Amino acids with fluorescent sidechains, such as a dansyl-containing alanine (B10760859) (dansyl-Ala), can be incorporated into proteins. nih.gov Once incorporated, the dansyl group serves as a site-specific fluorescent probe to report on the local environment and its changes during biological processes. This approach avoids the need for post-translational chemical labeling, which can sometimes alter protein structure or function. mdpi.com The genetic incorporation of such fluorescent ncAAs enables detailed biophysical studies, for example, on superoxide (B77818) dismutase and myoglobin. nih.gov

Computational and Theoretical Studies on Dansyl L Aspartic Acid Systems

Molecular Dynamics (MD) Simulations for Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the atomistic details of how molecules like Dansyl-L-aspartic acid interact and bind with other chemical entities. These simulations model the movements and interactions of atoms over time, providing a dynamic picture of the binding process.

A key application of this methodology is in the study of chiral separations. For instance, MD simulations have been employed to investigate the binding mechanisms of various dansylated amino acids with chiral selectors, such as amino acid-based molecular micelles like poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). nih.govscirp.orgtdl.org In these studies, the primary goal is to elucidate the molecular interactions that govern chiral recognition. nih.gov

The general approach involves several steps:

Docking: The Dansyl-amino acid enantiomers (both L- and D-forms) are first "docked" into potential binding sites of the selector molecule using software packages. nih.gov

Scoring: A scoring function, such as the London dG scoring function, is used to calculate the binding free energy for various poses, identifying the most favorable binding orientations. nih.gov

MD Simulation: The highest-scoring complexes are then subjected to extensive MD simulations using force fields like AMBER (Assisted Model Building with Energy Refinement) to model the behavior of the system in a simulated aqueous environment. nih.gov

These simulations yield critical data on binding free energies, which indicate the strength of the interaction. Studies on Dansyl-amino acids have shown that the computationally calculated binding free energies align well with experimental results, correctly predicting which enantiomer binds more strongly. nih.govtdl.org For example, the L-enantiomers of several Dansyl-amino acids were found to have more negative binding free energies—indicating stronger binding—to poly(SULV) than their corresponding D-enantiomers. nih.govtdl.org

Beyond binding energies, MD simulations provide a detailed map of the non-covalent interactions responsible for binding and selectivity. Hydrogen bonding is a particularly important factor. By analyzing the MD trajectories, researchers can identify the specific atoms involved in hydrogen bonds, the duration of these bonds (occupancy), and their geometric properties. nih.govtdl.org In the case of Dansyl-amino acid binding to poly(SULV), it was observed that the L-enantiomer could form more stable and numerous hydrogen bonds with the chiral selector compared to the D-enantiomer, explaining the observed enantioselectivity. nih.gov

Table 1: Calculated Binding Free Energy Values for Dansyl Amino Acid Enantiomers with poly(SULV). nih.govtdl.org
Dansyl Amino AcidEnantiomerBinding Free Energy (kJ·mol⁻¹)
Dansyl-LeucineL-Enantiomer-21.8938
D-Enantiomer-14.5811
Dansyl-NorleucineL-Enantiomer-22.1763
D-Enantiomer-15.9457
Dansyl-TryptophanL-Enantiomer-21.3329
D-Enantiomer-13.6408
Dansyl-PhenylalanineL-Enantiomer-13.3349
D-Enantiomer-12.0959

Quantum Mechanical Calculations for Spectroscopic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the spectroscopic properties and inherent reactivity of molecules like this compound. These methods provide a fundamental understanding of a molecule's electronic structure, which dictates its behavior.

While specific QM studies on this compound are not broadly available, research on the parent molecule, L-aspartic acid, illustrates the power of this approach. nih.gov DFT calculations, such as those using the B3LYP functional, can be used to compute vibrational frequencies. These computed frequencies can then be correlated with experimental infrared (IR) and Raman spectra, allowing for a precise assignment of spectral bands to specific molecular motions, such as N-H stretching, C=O stretching, and N-H bending. nih.gov

Such calculations are highly sensitive to the molecular environment. Studies have shown that the vibrational frequencies of aspartic acid shift when the molecule is hydrated or complexed with a metal ion. For example, interaction with water molecules or a sodium ion through hydrogen bonding can cause vibrational bands to shift to higher wavenumbers. This demonstrates that QM calculations can effectively model the influence of the local environment on spectroscopic signatures.

Furthermore, QM methods are used to calculate key electronic properties that govern reactivity:

Band Gap Energy (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and electronic excitation properties. A smaller band gap generally implies higher reactivity. For aspartic acid, it has been shown that hydration and complexation decrease the band gap energy.

Applying these QM methods to this compound would allow researchers to predict how the addition of the large, aromatic dansyl group modifies the electronic properties of the aspartic acid core. This would be critical for understanding its fluorescence properties, as the HOMO-LUMO gap is directly related to electronic absorption and emission, and for predicting its reactivity in different chemical environments.

Table 2: Calculated Properties of Aspartic Acid in Different Environments.
SystemTotal Dipole Moment (Debye)Band Gap Energy (eV)
Aspartic Acid (Gas Phase)4.903Not specified
Hydrated Aspartic Acid4.647Decreased
Aspartic Acid-Na Complex10.462Further Decreased

Modeling of Chiral Recognition and Enantioselective Processes

The modeling of chiral recognition is a specialized application of computational chemistry that aims to understand why one enantiomer of a chiral molecule interacts differently than its mirror image with another chiral entity. This is fundamental to enantioselective processes such as chiral chromatography and asymmetric catalysis.

Computational modeling, especially through MD simulations, has proven invaluable in elucidating the mechanisms of chiral recognition for dansylated amino acids. nih.govscirp.orgtdl.org As detailed in section 7.1, these simulations can pinpoint the specific interactions that lead to differentiation between L- and D-enantiomers. nih.gov

The key to enantioselective recognition lies in the three-dimensional arrangement of interacting groups. For a chiral selector to differentiate between enantiomers, it must establish multiple points of interaction, and the spatial arrangement of these interactions must be different for the two enantiomers. MD simulations allow researchers to visualize and quantify these differences. nih.gov

In the context of dansylated amino acids interacting with a chiral polymeric micelle, modeling revealed several key factors governing enantioselectivity:

Binding Pockets: The selector molecule may possess distinct binding pockets with different affinities for the analyte. Simulations showed that both L- and D-enantiomers of a Dansyl-amino acid might prefer the same binding pocket but interact differently within it. nih.gov

Hydrogen Bonding Networks: The most significant factor in many cases is the difference in hydrogen bonding. For example, Dansyl-(L)-Leucine was found to form three strong intermolecular hydrogen bonds with the chiral selector poly(SULV), whereas Dansyl-(D)-Leucine formed only two. nih.gov This difference in the number and stability of hydrogen bonds directly contributes to the stronger binding of the L-enantiomer. nih.gov

Conformational Effects: The simulations also capture how the enantiomers orient themselves within the binding site. The D-enantiomer might adopt a conformation that prevents it from penetrating as deeply into the selector's core, limiting its ability to form optimal interactions compared to the L-enantiomer. nih.gov

By combining energetic data (binding free energies) with structural data (interaction analysis), these modeling studies provide a comprehensive picture of the enantioselective process. tdl.org This knowledge is crucial for the rational design of new and more effective chiral selectors for applications in analytical chemistry and pharmaceutical sciences. nsf.gov

Future Perspectives and Emerging Research Directions

Integration of Dansyl-L-Aspartic Acid with Advanced Multi-Omics Technologies

The quantification of amino acids in biological samples serves as a critical tool for the study of metabolism. nih.govspringernature.com Dansylation, the process of derivatizing amino acids with dansyl chloride, provides a robust and high-throughput method for their analysis via liquid chromatography-mass spectrometry (LC-MS). nih.gov This capability is becoming increasingly vital in the era of multi-omics, where researchers aim to integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive understanding of biological systems. mdpi.comresearchgate.net

This compound, as a derivatized standard and a component of the broader amino acid pool, plays a role in the metabolomics arm of these integrative studies. The quantitative data on amino acid concentrations, obtained through dansylation-based LC-MS methods, can be correlated with transcriptomic and proteomic data to reveal regulatory networks and metabolic fluxes. mdpi.com For example, an increase in the expression of genes and proteins related to a specific metabolic pathway can be validated by observing corresponding changes in the levels of associated amino acids, such as aspartate.

Multi-omics approaches provide a powerful framework for understanding complex biological phenomena, from post-harvest physiology in fruits to the molecular mechanisms of disease. researchgate.net The integration of dansylation-based amino acid profiling allows for a more complete picture by directly measuring the metabolic output of cellular processes. This can help in identifying novel biomarkers and understanding the systemic effects of genetic or environmental perturbations. mdpi.com The continued refinement of dansylation protocols and their integration into automated multi-omics workflows will be crucial for advancing systems biology research. springernature.com

Multi-Omics Integration StrategyRole of this compound AnalysisPotential ApplicationRelevant Omics Layers
Metabolic Pathway Reconstruction Provides quantitative data on aspartate and other amino acid levels to validate and constrain metabolic models.Understanding metabolic reprogramming in cancer cells.Metabolomics, Genomics, Transcriptomics
Biomarker Discovery Identifies changes in aspartate concentrations in biological fluids that correlate with disease states.Early diagnosis of metabolic disorders.Metabolomics, Proteomics
Functional Genomics Links genetic variations to changes in the cellular amino acid pool, including aspartate.Elucidating the function of uncharacterized genes.Genomics, Metabolomics
Integrated Network Analysis Correlates amino acid levels with gene expression and protein abundance to build comprehensive biological networks.Identifying key regulatory nodes in cellular signaling.Transcriptomics, Proteomics, Metabolomics

Development of Novel Sensor Architectures for Enhanced Sensitivity and Selectivity

The intrinsic fluorescence of the dansyl group makes it an excellent fluorophore for the development of chemical sensors. mdpi.com Future research is focused on creating novel sensor architectures that leverage this compound or other dansyl derivatives to achieve higher sensitivity and selectivity for a variety of analytes, including metal ions and biomolecules.

One promising approach involves incorporating dansyl fluorophores into macrocyclic structures like calixarenes. mdpi.com These scaffold molecules create pre-organized cavities that can be functionalized to selectively bind specific target analytes. The binding event alters the microenvironment of the dansyl group, leading to a detectable change in its fluorescence properties, such as quenching or enhancement. mdpi.com This strategy has been successfully used to create sensors for ions like Cu2+ and La3+. mdpi.com

Another strategy involves the design of sensors based on specific chemical reactions or molecular interactions. For instance, a fluorescent probe for cysteine was developed using a dansyl-based compound that exhibits a "turn-on" fluorescence signal upon selective reaction with the analyte. researchgate.net Similarly, dansyl-hydrazine conjugates have been used to create polymeric sensors that show selective fluorescence quenching in the presence of aspartic acid and glutamic acid. nih.gov The development of such sensors often relies on photophysical principles like Photoinduced Electron Transfer (d-PeT). researchgate.net

Future advancements will likely involve the use of novel materials, such as nanoparticles and polymers, to immobilize dansyl-based sensors, creating reusable and field-deployable devices. mdpi.com The goal is to develop sensors with ultra-low detection limits and the ability to function in complex biological media, enabling applications in environmental monitoring, medical diagnostics, and cellular imaging. mdpi.comresearchgate.net

Sensor Design StrategyAnalyte ExamplePrinciple of DetectionKey Advantage
Macrocyclic Scaffolds Metal Ions (e.g., Hg2+, Cu2+) mdpi.commdpi.comFluorescence quenching or enhancement upon ion binding within a calixarene (B151959) cavity. mdpi.comHigh selectivity due to pre-organized binding pocket.
Conjugation to Polymers Aspartic Acid, Glutamic Acid nih.govSelective fluorescence quenching of a dansyl-dextran conjugate upon interaction with the amino acid. nih.govEnhanced water solubility and potential for biological applications. nih.gov
Reaction-Based Probes Cysteine researchgate.net"Turn-on" fluorescence resulting from a specific chemical reaction between the probe and cysteine. researchgate.netHigh specificity based on a unique chemical transformation.
Indicator Displacement Assay (IDA) Various BiomoleculesDisplacement of a fluorescent indicator (e.g., a dansyl derivative) from a host molecule by the analyte.Versatile and adaptable to a wide range of analytes.

Exploration of this compound in Systems Biology and Complex Biological Milieus

Systems biology seeks to understand the intricate network of interactions that govern biological processes at a systemic level. The precise measurement of metabolite concentrations is fundamental to this endeavor. This compound, as a derivatized form of a key metabolite, is central to analytical methods that provide the quantitative data needed for systems-level analysis. nih.gov

The use of dansyl chloride for pre-column derivatization followed by high-performance liquid chromatography (HPLC) allows for the simultaneous measurement of multiple amino acids, including aspartate, glutamate (B1630785), glycine (B1666218), and GABA, in complex biological samples such as brain tissue and plasma. nih.govresearchgate.net This provides a snapshot of the metabolic state of a system, which can be analyzed to understand physiological and pathological processes. For example, quantifying neuroactive amino acids is crucial for studying neuronal communication at central nervous system synapses. nih.gov

By applying these analytical methods, researchers can track dynamic changes in amino acid profiles in response to various stimuli, genetic modifications, or disease progression. This information is invaluable for constructing and validating computational models of metabolic networks. Such models can then be used to predict how the system will behave under different conditions and to identify potential targets for therapeutic intervention. The robustness and reliability of dansylation-based methods make them well-suited for the large-scale, quantitative analyses required in systems biology. nih.govnih.gov

Future work will focus on refining these methods to increase throughput and expand the range of metabolites that can be analyzed from a single sample. The application of these techniques to single-cell analysis represents a significant, albeit challenging, frontier that would provide unprecedented resolution for systems biology studies.

Q & A

Q. What are the standard protocols for synthesizing and purifying dansyl-L-aspartic acid in laboratory settings?

this compound is typically synthesized via dansyl chloride derivatization of L-aspartic acid under alkaline conditions (pH 8–9). The reaction requires controlled temperature (4–25°C) and stoichiometric excess of dansyl chloride to ensure complete derivatization. Purification is achieved using reversed-phase HPLC with a C18 column, eluting with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid. Validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm purity and structural integrity .

Q. How can this compound be quantified in biological samples using fluorescence spectroscopy?

Fluorescence quantification leverages the dansyl group’s intrinsic fluorescence (excitation: 335 nm, emission: 515 nm). Samples are typically extracted, derivatized (if necessary), and analyzed using a spectrofluorometer. Calibration curves with known concentrations of this compound are essential. Interference from endogenous fluorophores (e.g., tryptophan) can be minimized by optimizing excitation/emission slit widths and using blank subtraction .

Q. What are the primary applications of this compound in protein interaction studies?

The dansyl moiety serves as a fluorescent probe to study protein-ligand interactions via Förster resonance energy transfer (FRET) or fluorescence polarization. For example, it is used to monitor aspartic acid binding sites in enzymes like aspartate transaminase. Experimental design should include controls (e.g., unlabeled aspartic acid) to validate specificity .

Advanced Research Questions

Q. How should researchers address contradictions in reported binding affinities of this compound across studies?

Discrepancies often arise from variations in buffer conditions (pH, ionic strength) or assay formats (equilibrium dialysis vs. fluorescence quenching). To resolve these, replicate experiments using standardized protocols (e.g., consistent buffer systems) and validate findings with orthogonal methods like isothermal titration calorimetry (ITC). Cross-referencing primary literature for methodological details is critical .

Q. What strategies optimize the use of this compound in live-cell imaging without compromising viability?

Intracellular delivery via microinjection or cell-penetrating peptides minimizes membrane disruption. Fluorescence intensity can be enhanced by using two-photon microscopy to reduce phototoxicity. Calibration with compartment-specific markers (e.g., lysotracker for lysosomal localization) ensures accurate spatial resolution .

Q. How can computational modeling enhance the design of this compound derivatives for targeted enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes and stability. Parameters like binding free energy (ΔG) and root-mean-square deviation (RMSD) guide derivative optimization. Experimental validation via kinetic assays (e.g., IC50 determination) is necessary to confirm computational predictions .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in enzyme assays?

Non-linear regression models (e.g., four-parameter logistic curve) are standard for dose-response analysis. Outliers should be assessed using Grubbs’ test, and significance determined via ANOVA with post-hoc tests (e.g., Tukey’s). Replicates (n ≥ 3) and power analysis (α = 0.05, β = 0.2) ensure robustness .

Q. How do researchers ensure reproducibility when using this compound in multi-lab collaborations?

Adopt standardized protocols (e.g., predefined buffer compositions, instrument calibration) and share raw data via repositories like Zenodo. Cross-validate key findings using blinded samples. Detailed metadata (e.g., lot numbers of reagents, instrument settings) must accompany publications .

Methodological Best Practices

  • Literature Review : Prioritize primary sources from peer-reviewed journals (e.g., Analytical Chemistry, Journal of Biological Chemistry) and avoid unreviewed platforms like .
  • Data Reporting : Include raw datasets, HPLC chromatograms, and fluorescence spectra in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Cite all prior work rigorously (ACS or APA style) and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.